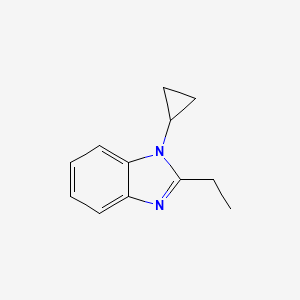
1-ciclopropil-2-etil-1H-1,3-benzodiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Métodos De Preparación
The synthesis of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a cyclopropylamine derivative with an ethyl-substituted benzene ring, followed by cyclization to form the benzodiazole core . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-Phenyl-2-ethyl-1H-1,3-benzodiazole: This compound has a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-Cyclopropyl-2-methyl-1H-1,3-benzodiazole: The presence of a methyl group instead of an ethyl group affects its reactivity and applications.
The uniqueness of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Actividad Biológica
1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole is C_{12}H_{14}N_{2}, with a molecular weight of approximately 198.25 g/mol. The compound features a benzodiazole ring, which is known for its pharmacological significance.
The biological activity of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to various biological effects.
Biological Activities
Research has demonstrated several key biological activities associated with 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole:
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 0.8 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL |
These results indicate the potential of this compound as an antimicrobial agent .
Anticancer Properties
In studies involving cancer cell lines, 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole has shown significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
These IC50 values suggest that the compound possesses strong anticancer potential compared to standard chemotherapeutics .
Case Studies
Several case studies have highlighted the efficacy of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole in various applications:
- Study on Antimicrobial Efficacy : A study conducted on the efficacy against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial growth compared to control groups.
- Cancer Research : In vivo studies using mouse models showed that treatment with this compound led to reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .
Pharmacokinetics
While detailed pharmacokinetic data is still emerging, initial findings suggest favorable absorption characteristics and moderate bioavailability. Factors influencing these parameters include:
Propiedades
IUPAC Name |
1-cyclopropyl-2-ethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-12-13-10-5-3-4-6-11(10)14(12)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZHJVHCANLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













